(S)-2-Amino-3-biphenyl-3-yl-propionic acid
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Overview
Description
(S)-2-Amino-3-biphenyl-3-yl-propionic acid is an amino acid derivative characterized by the presence of a biphenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with biphenyl-3-carboxaldehyde.
Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or resolution methods ensures the production of the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-biphenyl-3-yl-propionic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-biphenyl-3-yl-propionic acid exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar aromatic structure but lacking the biphenyl group.
Tyrosine: Another aromatic amino acid that can be compared in terms of its biochemical roles and structural features.
Uniqueness: (S)-2-Amino-3-biphenyl-3-yl-propionic acid is unique due to its biphenyl moiety, which imparts distinct chemical properties and potential biological activities not observed in simpler aromatic amino acids like phenylalanine and tyrosine.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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